![molecular formula C15H13ClN2O B12629704 N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide CAS No. 919349-74-9](/img/structure/B12629704.png)
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide is a chemical compound with the molecular formula C15H13ClN2O It is characterized by the presence of a chloropyridine ring and a benzamide moiety, connected through a prop-2-en-1-yl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and propargylamine.
Formation of Intermediate: A condensation reaction between 6-chloropyridine-3-carbaldehyde and propargylamine forms an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Coupling Reaction: The amine is then coupled with benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Biological Studies: The compound is evaluated for its cytotoxicity and interactions with biological targets.
Materials Science: It can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may facilitate binding to specific sites, while the benzamide group can interact with other regions of the target molecule. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine: Similar structure with an ethane-1,2-diamine linker.
Substituted Benzamides: Compounds with various substituents on the benzamide moiety.
Uniqueness
N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide is unique due to its specific combination of a chloropyridine ring and a benzamide moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
919349-74-9 |
|---|---|
Fórmula molecular |
C15H13ClN2O |
Peso molecular |
272.73 g/mol |
Nombre IUPAC |
N-[2-(6-chloropyridin-3-yl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O/c1-11(13-7-8-14(16)17-10-13)9-18-15(19)12-5-3-2-4-6-12/h2-8,10H,1,9H2,(H,18,19) |
Clave InChI |
GRGBLEFYJWBZAQ-UHFFFAOYSA-N |
SMILES canónico |
C=C(CNC(=O)C1=CC=CC=C1)C2=CN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


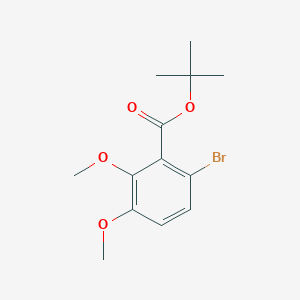
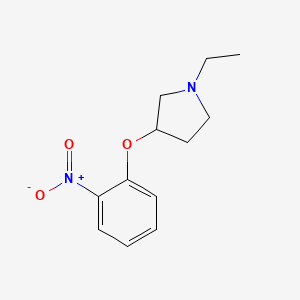
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)
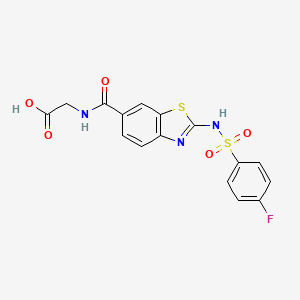
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)
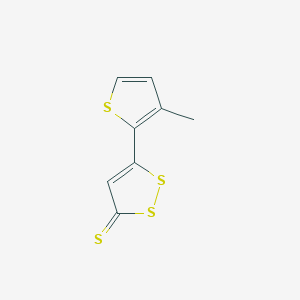
![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzonitrile](/img/structure/B12629659.png)
![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
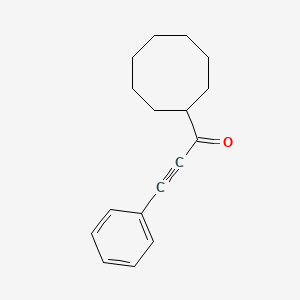
![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)
![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)
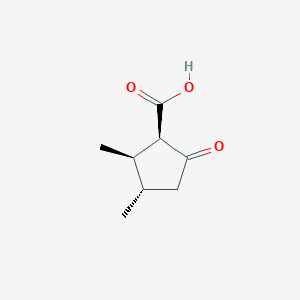
![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)
